(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid
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Overview
Description
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is a chiral amino acid derivative with a unique structure that includes a difluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid typically involves the use of starting materials such as 4-(difluoromethoxy)benzaldehyde and amino acid derivatives. One common synthetic route includes the following steps:
Formation of Schiff Base: The reaction of 4-(difluoromethoxy)benzaldehyde with an amino acid derivative to form a Schiff base.
Reduction: Reduction of the Schiff base to yield the desired amino acid derivative.
Purification: Purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate protein-protein interactions and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
- (2S)-2-amino-3-[4-(methoxy)phenyl]propanoic acid
- (2S)-2-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid
Uniqueness
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Biological Activity
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid, commonly referred to as DFMPA, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H12ClF2NO3
- Molecular Weight : 267.66 g/mol
- CAS Number : 921623-44-1
The compound features a difluoromethoxy group attached to a phenyl ring and is classified as an amino acid. The hydrochloride form enhances its solubility, making it suitable for biological assays.
DFMPA functions primarily as a modulator of glutamate receptors, particularly the metabotropic glutamate receptors (mGluRs). These receptors are critical in various neurological processes, including synaptic plasticity and neurotransmitter release. The difluoromethoxy group is believed to enhance the binding affinity of DFMPA to its targets, facilitating its biological effects.
Interaction with mGluRs
Research indicates that DFMPA selectively interacts with group I mGlu receptors (mGlu1 and mGlu5), which are coupled to Gq/11 proteins. Activation of these receptors leads to increased intracellular calcium levels and activation of downstream signaling pathways such as MAPK/ERK and mTOR, which are involved in synaptic plasticity and neuroprotection .
Neuroprotective Effects
Studies have demonstrated that DFMPA exhibits neuroprotective properties in various models of neurodegeneration. For instance, it has been shown to mitigate neuronal damage in models of Parkinson's disease and Alzheimer's disease by modulating glutamate-mediated excitotoxicity .
Antidepressant Potential
DFMPA's modulation of glutamate signaling suggests potential antidepressant effects. Research has indicated that compounds targeting mGlu receptors can alleviate symptoms of depression by enhancing synaptic transmission in key brain regions involved in mood regulation .
Case Studies and Research Findings
- Neuroprotection in Animal Models :
- Antidepressant-Like Effects :
- Impact on Synaptic Plasticity :
Summary Table of Biological Activities
Properties
Molecular Formula |
C10H11F2NO3 |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8,10H,5,13H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
ITFQXKAULLPDSW-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F |
Origin of Product |
United States |
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